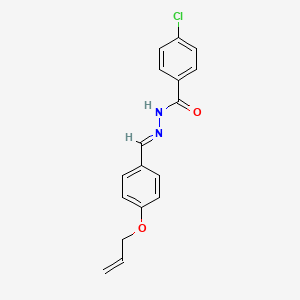
N'-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety and a chlorobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-(allyloxy)benzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The allyloxy and chlorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene or allyloxy derivatives.
Scientific Research Applications
N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- N’-(4-(Allyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(4-(Allyloxy)benzylidene)decanohydrazide
Uniqueness
N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is unique due to the presence of both allyloxy and chlorobenzylidene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
303083-51-4 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-11-22-16-9-3-13(4-10-16)12-19-20-17(21)14-5-7-15(18)8-6-14/h2-10,12H,1,11H2,(H,20,21)/b19-12+ |
InChI Key |
SKWXZWHYOBVKBP-XDHOZWIPSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















